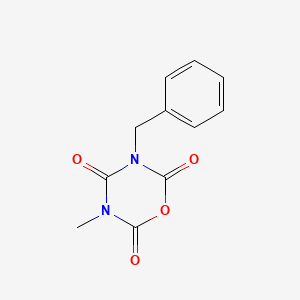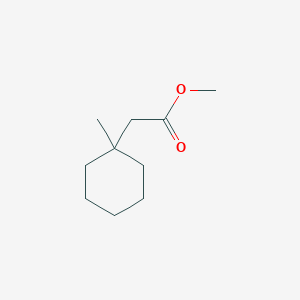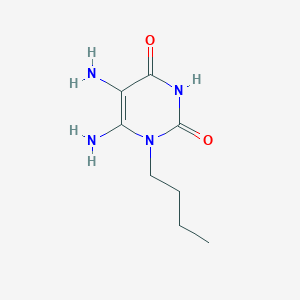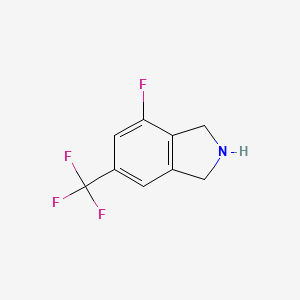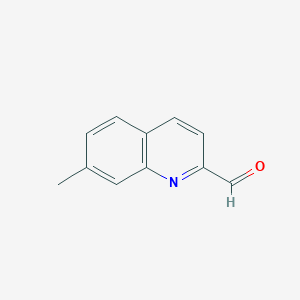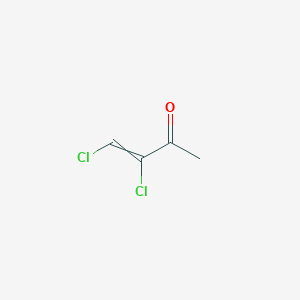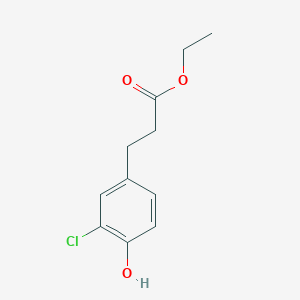
Ethyl 3-(3-chloro-4-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a propionate moiety, which is further substituted with a 3’-chloro-4’-hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate typically involves the esterification of 3-(3’-chloro-4’-hydroxyphenyl)propionic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(3’-chloro-4’-oxophenyl)propionate.
Reduction: Formation of 3-(3’-chloro-4’-hydroxyphenyl)propanol.
Substitution: Formation of 3-(3’-substituted-4’-hydroxyphenyl)propionate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate is largely dependent on its chemical structure. The presence of the hydroxyl and chloro groups allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the chloro group can participate in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate can be compared with other similar compounds such as:
Ethyl 3-(4-hydroxyphenyl)propionate: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Ethyl 3-(3’-methoxy-4’-hydroxyphenyl)propionate: Contains a methoxy group instead of a chloro group, which can influence its chemical and biological properties.
Ethyl 3-(3’,5’-dichloro-4’-hydroxyphenyl)propionate: Has an additional chloro substituent, potentially altering its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C11H13ClO3 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
ethyl 3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6H2,1H3 |
InChI-Schlüssel |
AAQLYMFVRDERCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


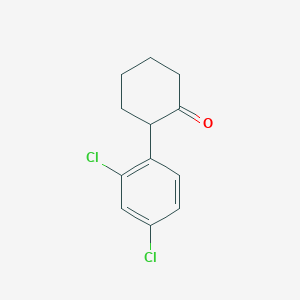
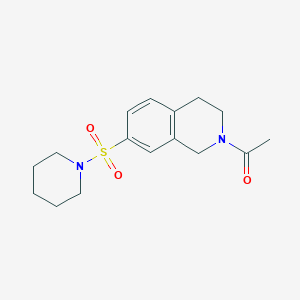
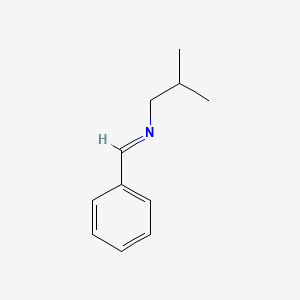
![Imidazo[1,5-a]pyridin-3-ylacetic acid](/img/structure/B8679256.png)
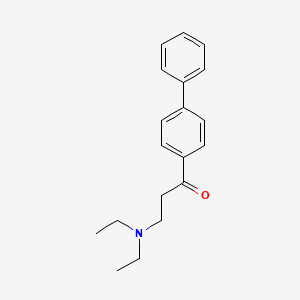
![Ethyl (3-chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8679273.png)
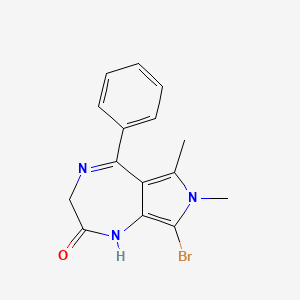
![Methyl 2-[3-(3-chloropropoxy)phenyl]acetate](/img/structure/B8679282.png)
